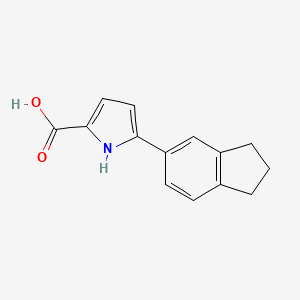
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- is a complex organic compound with a unique structure that combines a pyrrole ring with an indene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of a pyrrole derivative with an indene derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
化学反応の分析
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted pyrrole or indene derivatives .
科学的研究の応用
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,5-dicarboxylic acid: A related compound with two carboxylic acid groups on the pyrrole ring.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: A derivative with a phenyl group attached to the pyrrole ring.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- is unique due to the presence of both a pyrrole and an indene moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-7-6-12(15-13)11-5-4-9-2-1-3-10(9)8-11/h4-8,15H,1-3H2,(H,16,17) |
InChIキー |
NDKGCKYNXIYKTH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC=C(N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


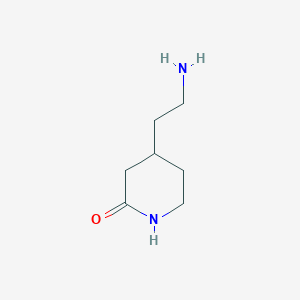
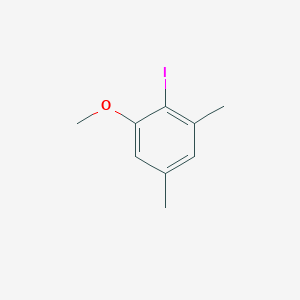
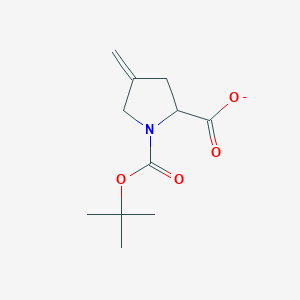
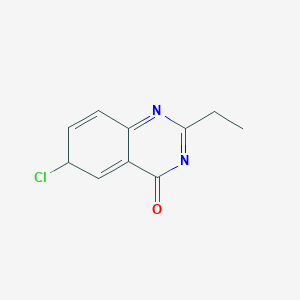
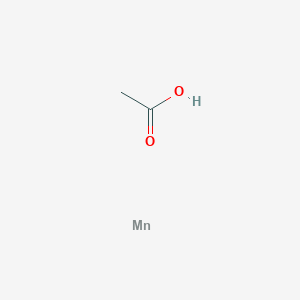
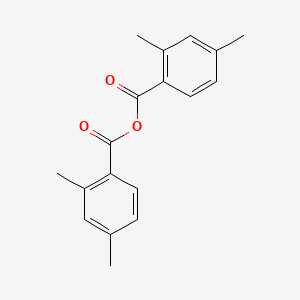
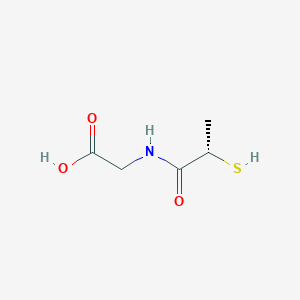
![5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12332679.png)
![(4S)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12332685.png)
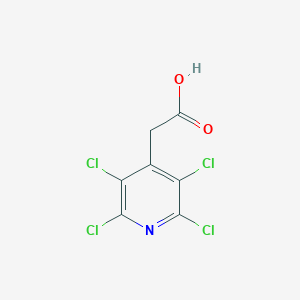
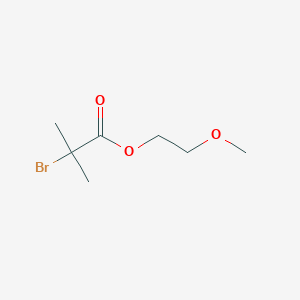
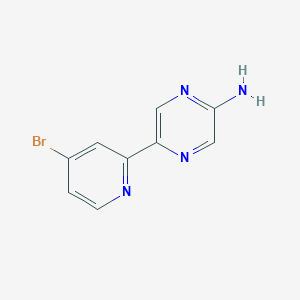
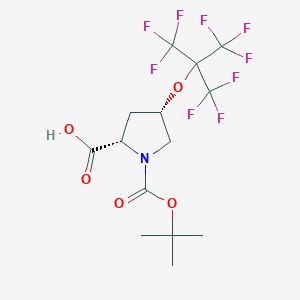
![[(E)-2-isocyanatoethenyl]benzene](/img/structure/B12332720.png)
